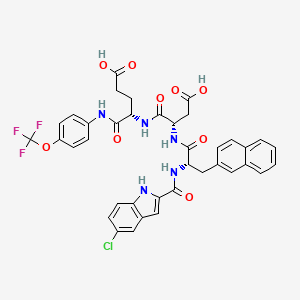
beta-catenin-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-catenin-IN-4 is a compound that has garnered significant interest in the scientific community due to its role in modulating the interactions between catenin proteins and actin filaments. This compound is particularly relevant in the study of cell adhesion, migration, and signaling pathways, making it a valuable tool in cancer research and other biomedical fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of A-catenin-IN-4 typically involves a multi-step process that includes the formation of key intermediates through various organic reactions. The specific synthetic route and reaction conditions can vary, but common steps include:
Formation of the Core Structure: This involves the use of starting materials such as aromatic amines or aldehydes, which undergo condensation reactions to form the core structure of A-catenin-IN-4.
Functional Group Modifications:
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of A-catenin-IN-4 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
A-catenin-IN-4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: A-catenin-IN-4 can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
A-catenin-IN-4 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Plays a crucial role in cell biology research, particularly in understanding cell adhesion and migration.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, as it can modulate signaling pathways involved in tumor progression.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
A-catenin-IN-4 exerts its effects by interacting with catenin proteins, which are key components of the cell adhesion machinery. The compound binds to catenin, altering its conformation and affecting its ability to interact with actin filaments. This modulation of catenin-actin interactions can influence various cellular processes, including cell migration, proliferation, and survival.
Vergleich Mit ähnlichen Verbindungen
A-catenin-IN-4 can be compared to other catenin inhibitors, such as:
β-Catenin Inhibitors: These compounds target β-catenin, a protein involved in the Wnt signaling pathway. While both A-catenin-IN-4 and β-catenin inhibitors affect cell adhesion and signaling, A-catenin-IN-4 is more specific to α-catenin interactions.
Vinculin Inhibitors: Vinculin is another actin-binding protein that interacts with catenins. Inhibitors of vinculin can also disrupt cell adhesion, but they target different molecular pathways compared to A-catenin-IN-4.
Eigenschaften
Molekularformel |
C38H33ClF3N5O9 |
|---|---|
Molekulargewicht |
796.1 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-3-carboxy-2-[[(2S)-2-[(5-chloro-1H-indole-2-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-5-oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid |
InChI |
InChI=1S/C38H33ClF3N5O9/c39-24-7-12-27-23(17-24)18-30(44-27)36(54)46-29(16-20-5-6-21-3-1-2-4-22(21)15-20)35(53)47-31(19-33(50)51)37(55)45-28(13-14-32(48)49)34(52)43-25-8-10-26(11-9-25)56-38(40,41)42/h1-12,15,17-18,28-29,31,44H,13-14,16,19H2,(H,43,52)(H,45,55)(H,46,54)(H,47,53)(H,48,49)(H,50,51)/t28-,29-,31-/m0/s1 |
InChI-Schlüssel |
MLLGKYJIOWULMN-QMOZSOIISA-N |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC5=C(N4)C=CC(=C5)Cl |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC5=C(N4)C=CC(=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


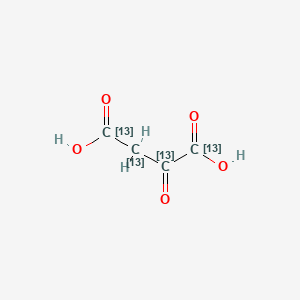


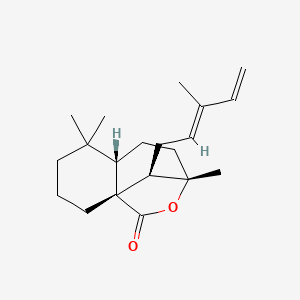


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)
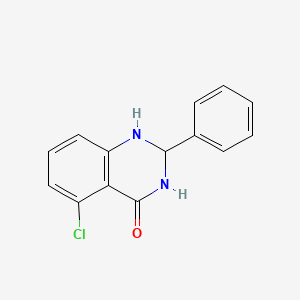

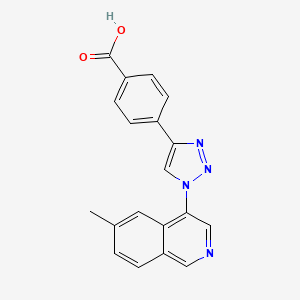
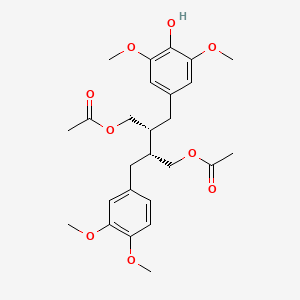


![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)
